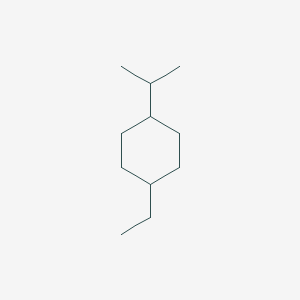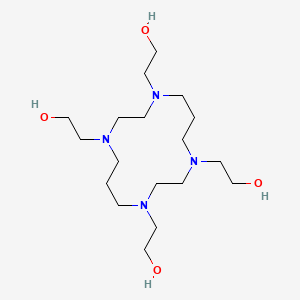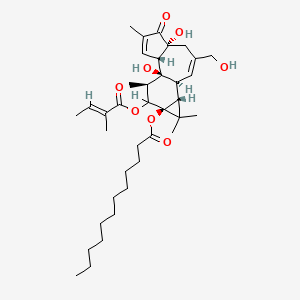
12-o-Tiglyl-phorbol-13-dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-o-Tiglyl-phorbol-13-dodecanoate is a phorbol ester, a class of diterpenoids known for their biological activities. This compound is derived from the seeds of Croton tiglium, a plant belonging to the Euphorbiaceae family . Phorbol esters, including this compound, have been extensively studied for their potential therapeutic applications, particularly in cancer research .
Vorbereitungsmethoden
The synthesis of 12-o-Tiglyl-phorbol-13-dodecanoate involves complex organic reactions. One common method is the esterification of phorbol with tiglic acid and dodecanoic acid. This process requires specific reagents and catalysts to facilitate the reaction
Analyse Chemischer Reaktionen
12-o-Tiglyl-phorbol-13-dodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
12-o-Tiglyl-phorbol-13-dodecanoate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic effects on various cancer cell lines, including HL-60 and A549 . Additionally, this compound is used as a reference substance in biological assays to study the effects of phorbol esters on cellular processes . Its potential anti-inflammatory and anticancer properties make it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of this compound involves the activation of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling pathways . By binding to and activating PKC, this compound modulates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. The activation of PKC by this compound can lead to the induction of apoptosis in cancer cells, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
This compound is similar to other phorbol esters, such as 12-o-Tetradecanoylphorbol-13-acetate (TPA) and 12-o-Tiglylphorbol-13-isobutyrate . These compounds share a common structural motif and biological activity, particularly in their ability to activate PKC . this compound is unique in its specific ester groups, which may influence its potency and selectivity in biological assays . Other similar compounds include phorbol-12-myristate-13-acetate and 12-o-Tiglyl-4-deoxyphorbol-13-acetate .
Eigenschaften
CAS-Nummer |
37394-32-4 |
|---|---|
Molekularformel |
C37H56O8 |
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
[(1S,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate |
InChI |
InChI=1S/C37H56O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h9,19-20,25,27-28,30,32,38,42-43H,8,10-18,21-22H2,1-7H3/b23-9+/t25-,27+,28-,30-,32?,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
IUQSRGRDMTVYQY-VHAJSZHCSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H](C2OC(=O)/C(=C/C)/C)C)O)C=C(C4=O)C)O)CO |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
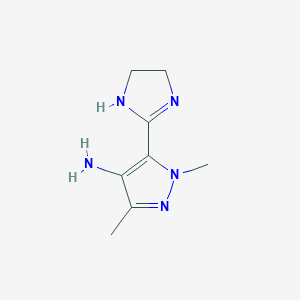
![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
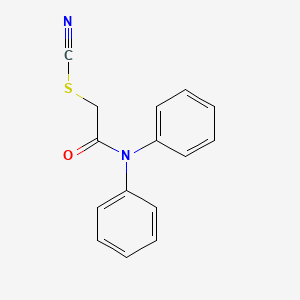

![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)
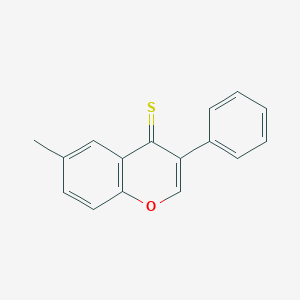

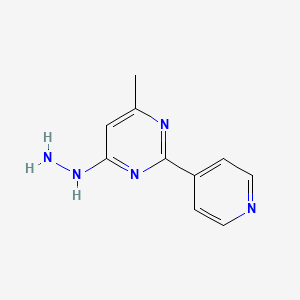
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)
